molecular formula C7H8N6 B3144541 N~5~-phenyl-1H-tetrazole-1,5-diamine CAS No. 5533-44-8

N~5~-phenyl-1H-tetrazole-1,5-diamine

Cat. No.: B3144541
CAS No.: 5533-44-8
M. Wt: 176.18 g/mol
InChI Key: SFOKIBXOKFIPKT-UHFFFAOYSA-N
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Description

N~5~-phenyl-1H-tetrazole-1,5-diamine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Mechanism of Action

Target of Action

N~5~-Phenyl-1H-tetrazole-1,5-diamine, also known as 5-N-phenyltetrazole-1,5-diamine, is primarily targeted towards copper-alloy materials . It acts as a corrosion inhibitor, preventing the deterioration of these materials when they interact with corrosive environments .

Mode of Action

The compound interacts with the surface of copper-alloy materials, forming a protective layer that prevents the corrosive medium from causing damage . This interaction results in a significant reduction in the rate of corrosion .

Biochemical Pathways

These processes likely involve the formation of stable metallic compounds and molecular complexes .

Pharmacokinetics

It is known that the compound has a molecular weight of 17618 , and its physical properties such as melting point (210 °C), boiling point (385.0±25.0 °C), and density (1.53±0.1 g/cm3) have been reported .

Result of Action

The primary result of N5-Phenyl-1H-tetrazole-1,5-diamine’s action is the significant reduction in the rate of corrosion of copper-alloy materials . This protective effect is comparable to that of 1H-Benzotriazole (BTA), a commonly used corrosion inhibitor . N5-phenyl-1h-tetrazole-1,5-diamine has the advantage of being effective at a much lower concentration .

Action Environment

The efficacy and stability of N5-Phenyl-1H-tetrazole-1,5-diamine are influenced by environmental factors such as the presence of chloride ions in the corrosive medium . The compound has been shown to be effective in a 3 wt% NaCl solution , suggesting that it can perform well in environments with high chloride ion concentrations. The compound’s performance also varies with temperature, showing good inhibition efficiency in a temperature range from 298 to 328 K .

Preparation Methods

Synthetic Routes and Reaction Conditions

N~5~-phenyl-1H-tetrazole-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co~3~O~4~ in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . This method yields the desired tetrazole compound with high efficiency.

Industrial Production Methods

Industrial production of N5-phenyl-1H-tetrazole-1,5-diamine typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N~5~-phenyl-1H-tetrazole-1,5-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions result in various substituted tetrazole compounds with different functional groups.

Scientific Research Applications

N~5~-phenyl-1H-tetrazole-1,5-diamine has numerous scientific research applications, including:

Biological Activity

N~5~-phenyl-1H-tetrazole-1,5-diamine is a member of the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

Tetrazoles are five-membered heterocycles containing four nitrogen atoms and one carbon atom. The presence of multiple nitrogen atoms contributes to the unique reactivity and biological activity of these compounds. This compound specifically features a phenyl substituent at the N~5~ position, which influences its interaction with biological targets.

Biological Activities

Research indicates that tetrazole derivatives exhibit a wide spectrum of biological activities, including:

  • Antibacterial Activity : Tetrazoles have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Compounds containing tetrazole moieties have been reported to inhibit cancer cell proliferation by inducing apoptosis or inhibiting angiogenesis. For instance, studies have demonstrated that certain tetrazole derivatives can effectively target cancer cells through multiple pathways, including the inhibition of specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : Tetrazoles have been evaluated for their potential to modulate inflammatory responses. This activity is often linked to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase.
  • Antidiabetic Activity : Some tetrazole derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity, making them candidates for diabetes treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioisosterism : Tetrazoles can act as bioisosteres for carboxylic acids and amides, allowing them to mimic these functional groups in biological systems. This property enhances their binding affinity to various receptors and enzymes .
  • Receptor Modulation : Research has indicated that tetrazole derivatives can act as modulators of neurotransmitter receptors, such as mGlu1 receptors, which are implicated in cognitive functions and neurodegenerative diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation .

Case Studies

Several studies have highlighted the efficacy of tetrazole derivatives:

  • A study on 5-aminotetrazoles demonstrated their potential as antiviral agents by inhibiting the secretion process of hepatitis B virus surface antigen (HBsAg) .
  • Another research focused on the synthesis and evaluation of 1-(tetrazol-5-yl)-6-aryl-1,3,5-triazine-2,4-diamines revealed significant anticancer activity against various cell lines, suggesting that structural modifications could enhance potency .

Data Summary

The following table summarizes key physicochemical properties and biological activities associated with this compound and related compounds:

Property/ActivityValue/Description
Log D (pH 7.4)0.69
Polar Surface Area (PSA)107 Ų
Efflux Ratio (ER)NT
Unbound Brain-to-Plasma Ratio<0.01
Antibacterial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityModulates cytokine release
Antidiabetic ActivityImproves insulin sensitivity

Properties

IUPAC Name

5-N-phenyltetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-13-7(10-11-12-13)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOKIBXOKFIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296957
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-44-8
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5533-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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